

what is 2-(3-Methoxyphenyl)acetaldehyde

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Compound of Interest

Compound Name: 2-(3-Methoxyphenyl)acetaldehyde

Cat. No.: B031697

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An In-Depth Technical Guide to **2-(3-Methoxyphenyl)acetaldehyde**: Properties, Synthesis, and Research Applications

Abstract

This technical guide provides a comprehensive overview of **2-(3-Methoxyphenyl)acetaldehyde**, a key organic intermediate. Addressed to researchers, chemists, and drug development professionals, this document details the compound's physicochemical properties, safety and handling protocols, and strategic approaches to its synthesis and purification. While direct biological data on this specific isomer is nascent, we leverage its structural similarity to key neurochemical metabolites, such as 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde (HMPAL), to propose a framework for investigating its potential applications. This guide includes validated, step-by-step protocols for assessing potential antioxidant and anti-inflammatory activities, providing a robust starting point for its exploration in medicinal chemistry and materials science.

Introduction and Chemical Identity

Overview and Significance

2-(3-Methoxyphenyl)acetaldehyde is an aromatic aldehyde that serves as a versatile building block in organic synthesis. Its structure, featuring a methoxy-substituted phenyl ring attached to an acetaldehyde moiety, makes it a valuable precursor for the synthesis of more complex molecules, including pharmaceutical agents and fine chemicals. The aldehyde group is highly reactive and amenable to a wide range of chemical transformations, while the methoxy-substituted aromatic ring allows for further functionalization through electrophilic substitution or

demethylation. Its structural relationship to endogenous compounds involved in neurotransmitter metabolism suggests potential, yet underexplored, applications in neuropharmacology and related fields.

Physicochemical Properties

The fundamental physical and chemical characteristics of **2-(3-Methoxyphenyl)acetaldehyde** are summarized below. These properties are critical for designing experiments, developing purification strategies, and ensuring safe handling.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₀ O ₂	[1]
Molecular Weight	150.18 g/mol	[1]
Physical Form	Liquid	
Boiling Point	249.4°C at 760 mmHg	[2]
Density	1.045 g/cm ³	[2]
Storage Temperature	Inert atmosphere, store in freezer, under -20°C	

Nomenclature and Identifiers

Accurate identification is paramount in research and development. The following table lists the key identifiers for **2-(3-Methoxyphenyl)acetaldehyde**.

Identifier Type	Value	Source(s)
IUPAC Name	2-(3-methoxyphenyl)acetaldehyde	[1]
CAS Number	65292-99-1	[1]
Synonyms	(3-methoxyphenyl)acetaldehyde, Benzeneacetaldehyde, 3-methoxy-	[1]
InChI Key	DELKCHMCSIXEHO-UHFFFAOYSA-N	[1]
SMILES	<chem>COC1=CC=CC(=C1)CC=O</chem>	[1]

Synthesis and Purification

Strategic Approach to Synthesis

The synthesis of phenylacetaldehyde derivatives often involves the controlled oxidation of the corresponding phenethyl alcohol or the hydrolysis of a protected aldehyde precursor. The choice of method depends on the stability of the starting materials and the desired purity of the final product. For methoxy-substituted analogs, a common and effective strategy involves the hydrolysis of a stable intermediate, which avoids over-oxidation of the sensitive aldehyde group.

Exemplary Synthesis Protocol

While a specific, peer-reviewed synthesis for **2-(3-Methoxyphenyl)acetaldehyde** is not readily available, a reliable method for the closely related isomer, p-methoxyphenylacetaldehyde, can be adapted.[3] This protocol demonstrates the chemical principles applicable to the synthesis of the target compound.

Principle: This method involves the acidic hydrolysis of a sulfoxide intermediate. The sulfoxide group acts as a protecting group for the aldehyde, which can be deprotected under controlled acidic conditions to yield the target molecule.

Step-by-Step Methodology:

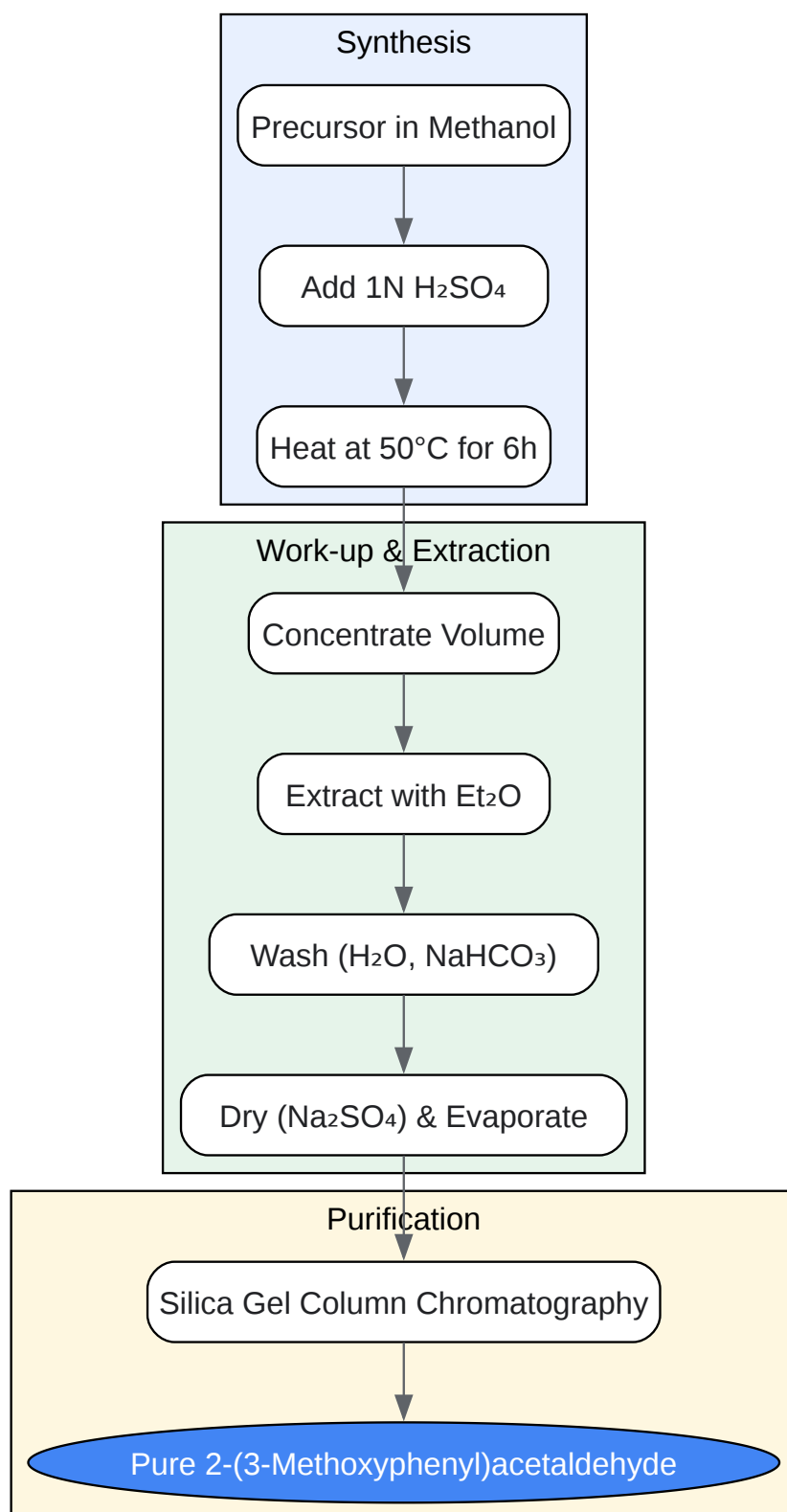
- **Dissolution:** Dissolve the precursor, methyl 2-(m-methoxyphenyl)-1-methylthioethyl sulfoxide (1.0 eq), in methanol (approx. 20 mL per gram of precursor).
- **Acidic Hydrolysis:** Add 1N sulfuric acid (approx. 7.5 mL per gram of precursor) to the solution.
- **Reaction:** Heat the reaction mixture at 50°C for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Concentrate the reaction mixture under reduced pressure to approximately one-third of its original volume.
- **Extraction:** Extract the aqueous residue with diethyl ether (2 x 75 mL). The organic layers contain the desired product.
- **Washing:** Wash the combined organic layers sequentially with water and a saturated aqueous solution of sodium bicarbonate to remove residual acid and impurities.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

The crude product from the synthesis typically requires purification to remove unreacted starting materials and byproducts.

- **Purification:** Column chromatography on silica gel is the method of choice. A non-polar to moderately polar solvent system, such as a gradient of ethyl acetate in hexane, is effective for eluting the target aldehyde.
- **Characterization:** The identity and purity of the final product should be confirmed using standard analytical techniques, including ^1H NMR, ^{13}C NMR, and Mass Spectrometry, to ensure the correct structure and absence of significant impurities.

Workflow for Synthesis and Purification



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Caption: General workflow for synthesis and purification.

Handling and Storage

Safety Profile

2-(3-Methoxyphenyl)acetaldehyde is classified as hazardous.^[1] Adherence to safety protocols is mandatory.

Hazard Class	GHS Code	Description	Source(s)
Acute Toxicity, Oral	H302	Harmful if swallowed	^[1]
Acute Toxicity, Dermal	H312	Harmful in contact with skin	^[1]
Skin Irritation	H315	Causes skin irritation	^[1]
Eye Irritation	H319	Causes serious eye irritation	^[1]
Acute Toxicity, Inhalation	H332	Harmful if inhaled	^[1]

Recommended Handling Procedures

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.
- Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.^{[4][5]}
- Exposure Avoidance: Avoid contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area immediately with copious amounts of water.^[6]
- General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.^{[7][8]}

Long-term Storage Conditions

To maintain its integrity, **2-(3-Methoxyphenyl)acetaldehyde** should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. For long-term stability,

storage in a freezer at or below -20°C is strongly recommended to prevent degradation and oxidation.

Applications in Research and Drug Development

Core Utility as a Synthetic Intermediate

The primary application of **2-(3-Methoxyphenyl)acetaldehyde** is as an intermediate in multi-step organic synthesis. The aldehyde functionality can participate in numerous reactions, including:

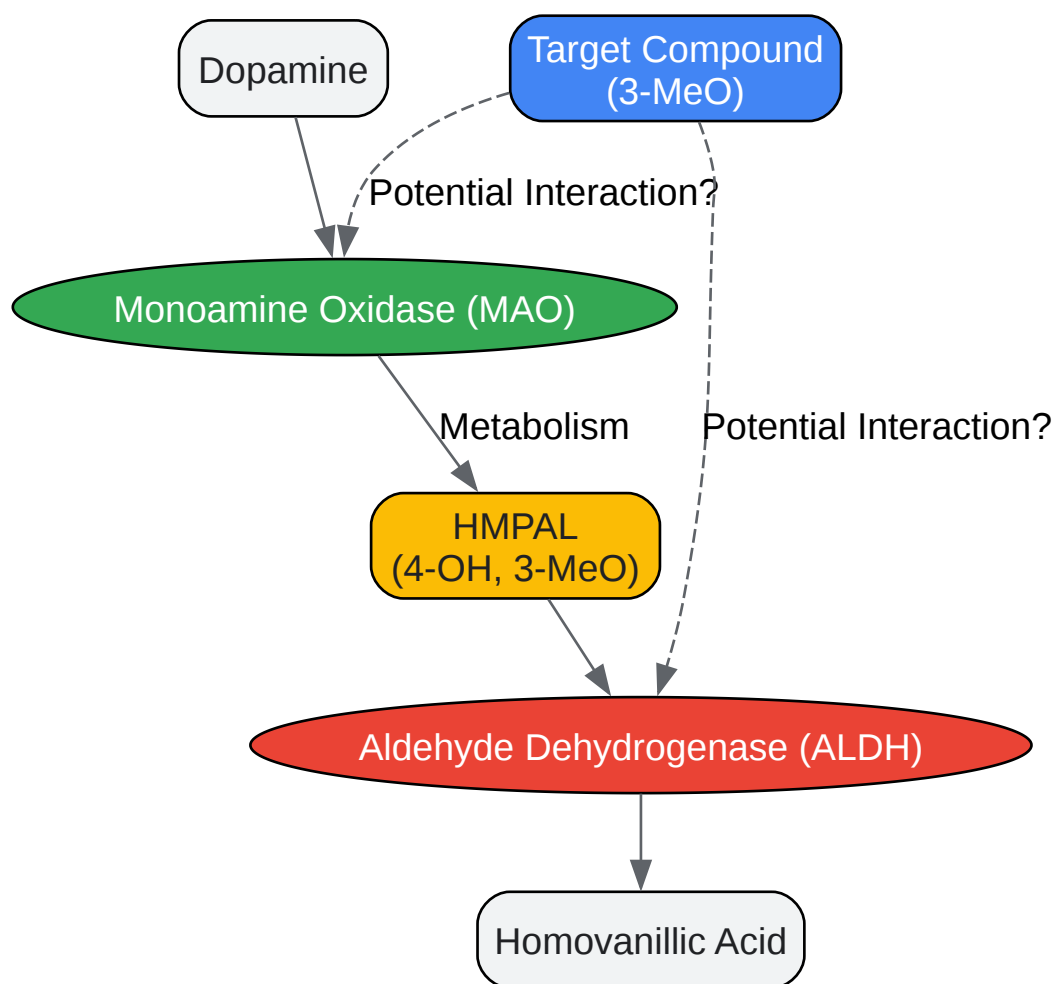
- Reductive amination to form substituted phenethylamines.
- Wittig reactions to generate substituted styrenes.
- Aldol condensations to build larger carbon skeletons.
- Oxidation to form 3-methoxyphenylacetic acid, another valuable synthetic precursor.

A Framework for Biological Investigation: Analog-Based Discovery

While this specific molecule is not extensively studied for its biological effects, its structure provides a logical basis for investigation. It is an analog of several biologically important molecules. A common and effective strategy in drug discovery is to synthesize and test analogs of known bioactive compounds to explore structure-activity relationships (SAR).

Case Study: Neuroscience and Dopamine Metabolism

A compelling case for investigation comes from the compound's structural similarity to 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde (HMPAL), a key metabolite in the dopamine degradation pathway.^{[9][10]} Dopamine is catabolized by monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH), and dysregulation of this pathway is implicated in neurodegenerative diseases like Parkinson's.^[9] By studying how **2-(3-Methoxyphenyl)acetaldehyde** interacts with enzymes like MAO or ALDH, researchers can probe the structural requirements for substrate binding and potentially develop novel enzyme inhibitors or modulators.



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Caption: Relationship to the dopamine degradation pathway.

Investigating Bioactivity: Protocols for Antioxidant and Anti-inflammatory Screening

Phenolic and methoxy-substituted compounds often exhibit antioxidant and anti-inflammatory properties.[9] Standard in vitro assays can be employed to screen **2-(3-Methoxyphenyl)acetaldehyde** for these activities, providing a baseline biological profile.

Experimental Protocols

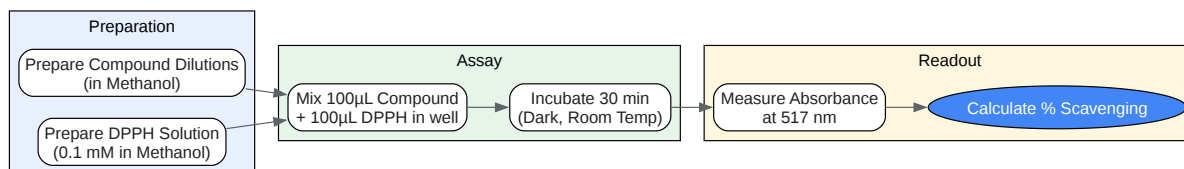
The following protocols are provided as validated methods for initial biological screening, adapted from established procedures for analogous compounds.[9]

Protocol 1: Assessment of Antioxidant Activity (DPPH Radical Scavenging Assay)

Principle: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow that is measured spectrophotometrically.

Step-by-Step Methodology:

- Reagent Preparation:
 - Prepare a 0.1 mM solution of DPPH in methanol.
 - Prepare a stock solution of **2-(3-Methoxyphenyl)acetaldehyde** in methanol (e.g., 10 mg/mL). Create a series of dilutions (e.g., 10, 50, 100, 250, 500 µg/mL).
 - Ascorbic acid is used as a positive control.
- Assay Procedure:
 - In a 96-well plate, add 100 µL of each test compound dilution to separate wells.
 - Add 100 µL of the DPPH solution to each well.
 - For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance at 517 nm using a microplate reader.
- Calculation:
 - % Scavenging Activity = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$
 - Where A_{control} is the absorbance of the control and A_{sample} is the absorbance of the test compound.



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